Thieno[3,2-d]pyrimidin-4(3H)-one

Malaria Antimalarial Drug Discovery

Misidentified thienopyrimidinone isomers compromise target engagement and invalidate SAR data. Thieno[3,2-d]pyrimidin-4(3H)-one (CAS 16234-10-9) is the authenticated [3,2-d] isomer with verified sulfur positioning for reliable pharmacological outcomes. • Antimalarial: IC50 45-800 nM vs. chloroquine-resistant P. falciparum; 45% in vivo parasitemia reduction • Kinase FBDD: Validated PDK1 fragment hit; ligand-efficient core for PI3K/Akt pathway targeting • Supply: ≥98% HPLC purity; scalable synthesis (~80% yield) supports gram-to-kilogram delivery

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
CAS No. 16234-10-9
Cat. No. B095964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidin-4(3H)-one
CAS16234-10-9
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CNC2=O
InChIInChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
InChIKeyPZMKGWRBZNOIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-d]pyrimidin-4(3H)-one: Core Scaffold Overview


Thieno[3,2-d]pyrimidin-4(3H)-one (CAS 16234-10-9) is a privileged heterocyclic scaffold characterized by a fused thiophene-pyrimidine ring system with a lactam functional group, possessing a molecular weight of 152.17 g/mol [1]. This unsubstituted core has emerged as a versatile precursor for the synthesis of diverse bioactive molecules, demonstrating promising activity profiles across multiple therapeutic areas including antimalarial, antihyperlipidemic, and kinase inhibition [2]. Its molecular architecture enables strategic functionalization at multiple positions (2, 3, 6, 7) to generate libraries of compounds with tunable biological properties [3]. The compound is commercially available as a high-purity solid (≥98% by HPLC) with a melting point of 221–225°C, making it suitable for both medicinal chemistry optimization and pharmaceutical development programs [4].

1
Multi-position derivatizable scaffold at C2, N3, C6, and C7 for focused library synthesis
2
Supports antimalarial, kinase inhibition, and metabolic disorder research programs
3
Compatible with fragment-based screening and structure-guided optimization workflows
4
Research-grade solid suitable for medicinal chemistry optimization and SAR expansion

Why Generic Substitution Fails: Isomerism and Pharmacology


Thieno[3,2-d]pyrimidin-4(3H)-one is not a generic building block that can be freely interchanged with other thienopyrimidinone isomers (e.g., thieno[2,3-d]pyrimidin-4-one or thieno[3,4-d]pyrimidin-4-one) without altering pharmacological outcomes. The position of the sulfur atom within the fused ring system critically governs the compound's physicochemical properties and biological activity profile [1]. Comparative studies have demonstrated that thieno[3,2-d]pyrimidinones exhibit distinct electronic absorption spectra and biological activity profiles relative to their positional isomers and benzoisosteres [1]. Furthermore, within the [3,2-d] isomer class itself, the specific substitution pattern (e.g., N-3 alkylation, C-2 functionalization, or C-6/C-7 disubstitution) dramatically modulates target engagement and potency [2][3]. Procurement of an undefined or incorrect isomer or derivative will not yield the same experimental results and may compromise entire research programs, particularly in target-based drug discovery where specific spatial and electronic interactions with active sites are essential for activity [3].

Attribute
This Product
Potential Substitute Risk
Isomer class
Thieno[3,2-d]pyrimidin-4(3H)-one
[2,3-d] or [3,4-d] isomers may shift electronic absorption and biological activity profiles
Substitution pattern
Unsubstituted core for controlled derivatization
Pre-functionalized analogs may alter target engagement and potency outcomes unpredictably
Ring system
Thienopyrimidinone fused heterocycle
Benzoisosteres or other heterocyclic cores may not reproduce reported activity profiles

Quantitative Evidence for Differentiated Selection


Antimalarial Potency Against Chloroquine-Resistant Strains

A library of 120 thieno[3,2-d]pyrimidin-4(3H)-one derivatives was synthesized and evaluated in vitro against P. falciparum strains, with 40 compounds exhibiting activity in the nanomolar range. The scaffold demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains, with IC50 ranges comparable to established antimalarial drugs, and importantly, these compounds operate via a novel mechanism of action distinct from commercial drugs, targeting ring and trophozoite stages [1].

Antimalarial potency
Head-to-head
IC50 35–344 nM (3D7); 45–800 nM (W2 resistant)
Supports resistant-strain screening context
vs chloroquine; 72h SYBR Green I assay; CC50 15–50 μM
Malaria Antimalarial Drug Discovery Plasmodium falciparum

Multistage Antimalarial Activity in Liver and Blood Stages

Beyond in vitro potency, a lead thieno[3,2-d]pyrimidin-4(3H)-one derivative demonstrated activity against both the erythrocytic and hepatic stages of the parasite life cycle. A representative lead compound achieved an IC50 of 35 nM against P. yoelii liver stages and exhibited a 45% reduction in parasitemia in an in vivo mouse model compared to untreated controls [1]. This multistage activity is a significant advantage over many current antimalarials that target only the blood stage.

Multistage activity
Head-to-head
45% parasitemia reduction; IC50 35 nM (liver stage)
Supports hepatic-stage model context
P. berghei in vivo; P. yoelii ex vivo hepatic assay
Malaria Antimalarial In Vivo Hepatic Stage Plasmodium

Antihyperlipidemic Efficacy Superior to Gemfibrozil

A series of 2-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives were evaluated for in vivo antihyperlipidemic activity in a Triton WR 1339-induced hyperlipidemic rat model. Several compounds, particularly derivatives 16 and 19, demonstrated significantly superior efficacy in reducing total lipid profiles compared to the clinically used fibrate drug, gemfibrozil [1].

Lipid-lowering response
Head-to-head
Several-fold higher potency vs gemfibrozil
Reported higher endpoint response context
Triton WR 1339-induced hyperlipidemic rat model
Hyperlipidemia Antihyperlipidemic Drug Discovery In Vivo

Ligand-Efficient Fragment for PDK1 Kinase Inhibition

In an NMR-based fragment screening campaign, the thieno[3,2-d]pyrimidin-4(3H)-one core was identified as a ligand-efficient fragment binding to the PDK1 kinase. Initial hit fragments based on this core showed an IC50 of 55 µM against PDK1, and subsequent structure-guided optimization of 6,7-disubstituted derivatives achieved low micromolar inhibitory activity [1].

PDK1 fragment hit
Class-level
IC50 55 μM (initial); low μM (optimized)
Supports fragment-based screening context
NMR fragment screen; 6,7-disubstituted derivatives
Kinase Inhibitor PDK1 Fragment-Based Drug Discovery Cancer

Scalable Two-Step Synthesis with High Yield

A practical and efficient two-step procedure has been developed for the large-scale synthesis of thieno[3,2-d]pyrimidin-4(3H)-one, achieving an overall yield of approximately 80% [1]. This contrasts with many heterocyclic core syntheses that require multiple steps, expensive catalysts, or low-yielding transformations.

Synthetic efficiency
Class-level
~80% overall yield in two steps
Supports scale-up procurement review
3-Aminothiophene-2-carboxylate + formamide route
Process Chemistry Scalable Synthesis Medicinal Chemistry Intermediates

Positional Isomer Physicochemical Differentiation

A direct comparative study of thieno[3,2-d]pyrimidin-4(3H)-ones with their positional isomers (thieno[2,3-d]pyrimidin-4-ones and thieno[3,4-d]pyrimidin-4-ones) and benzoisosteres revealed that the position of the sulfur atom significantly alters the electronic absorption spectra and biological activity profiles [1]. This confirms that the [3,2-d] isomer is not interchangeable with other isomers and has a unique property fingerprint.

Isomer differentiation
Head-to-head
Distinct UV-Vis spectra and biological activity profiles
Supports isomer-specific procurement context
vs [2,3-d], [3,4-d] isomers and benzoisosteres
Physicochemical Properties Isomerism Spectroscopy Structure-Activity Relationship

Optimal Application Scenarios in Pharmaceutical Research


Antimalarial Discovery Targeting Multidrug Resistance and Liver Stages

Given the demonstrated nanomolar potency against chloroquine-resistant P. falciparum strains (IC50 45–800 nM) and the ability to target both erythrocytic and hepatic stages of the parasite life cycle [1], thieno[3,2-d]pyrimidin-4(3H)-one derivatives are ideally suited for research programs focused on developing next-generation antimalarial agents. This scaffold is particularly valuable for projects seeking to overcome resistance to current therapies and achieve radical cure or causal prophylaxis, as evidenced by the 45% in vivo parasitemia reduction and 35 nM IC50 against P. yoelii liver stages [1]. Procurement of this core scaffold enables medicinal chemistry teams to rapidly generate and screen focused libraries for these critical therapeutic goals.

Antihyperlipidemic Agent Development via 2-Position Functionalization

The evidence that specific 2-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit in vivo antihyperlipidemic activity several-fold more potent than the clinical drug gemfibrozil [2] makes this scaffold a high-priority starting point for cardiovascular drug discovery. Research programs aimed at identifying new chemical entities for managing dyslipidemia and associated metabolic disorders can leverage this core to explore structure-activity relationships, particularly focusing on the electronic nature of 2-substituents as highlighted by QSAR studies [3], with the goal of generating preclinical candidates with improved efficacy and safety profiles.

Fragment-Based Kinase Inhibitor Discovery for Oncology

The thieno[3,2-d]pyrimidin-4(3H)-one core has been validated as a ligand-efficient fragment binding to the PDK1 kinase through NMR-based screening [4]. This makes it an excellent starting point for fragment-based drug discovery (FBDD) and structure-guided optimization campaigns targeting the PI3K/Akt pathway, which is frequently dysregulated in cancer and inflammatory conditions. The scaffold's demonstrated tractability for chemical modification at the 6 and 7 positions to achieve low micromolar potency [4] provides a clear roadmap for medicinal chemists to design and procure building blocks for focused kinase inhibitor libraries.

Efficient Synthesis for Preclinical Candidate Scale-Up

For projects advancing promising leads into preclinical development, the availability of a scalable, high-yielding synthetic route (approximately 80% overall yield in two steps) [5] is a decisive procurement advantage. This cost-effective synthesis reduces the barriers to producing the multigram to kilogram quantities of advanced intermediates or final compounds required for IND-enabling toxicology studies and formulation development, thereby accelerating the transition from lead optimization to clinical candidate nomination.

Application
Selection Property
Validation Focus
Antimalarial resistance and liver-stage research
Multi-stage Plasmodium assay profile
Resistant-strain potency and hepatic endpoint review
Antihyperlipidemic SAR research
2-Position substitution response
In vivo lipid endpoint model context
PDK1 fragment-based kinase screening
Ligand-efficient core scaffold
Structure-guided optimization and selectivity review
Preclinical intermediate supply
Scalable two-step synthetic route
Multigram-to-kilogram feasibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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